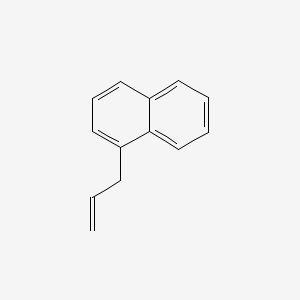

1-Allylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-prop-2-enylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFCFNWLPJRCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179588 | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-86-3 | |

| Record name | 1-(2-Propen-1-yl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allylnaphthalene and Its Derivatives

Conventional Synthesis Approaches

Traditional methods for synthesizing 1-allylnaphthalene often rely on well-established organometallic reactions. One of the most common approaches is the Grignard reaction. prepchem.comalfa-chemistry.com This method involves the preparation of a Grignard reagent from 1-bromonaphthalene (B1665260) and magnesium in an anhydrous solvent like ether. prepchem.comalfa-chemistry.com The resulting organomagnesium compound is then reacted with an allyl halide, such as allyl bromide, to yield this compound. prepchem.com A typical procedure involves the slow addition of the Grignard reagent to a solution of allyl bromide in benzene (B151609), followed by heating under reflux. After workup and distillation, this compound can be obtained in good yields. prepchem.com

Another classical method is the Friedel-Crafts alkylation, which involves the reaction of naphthalene (B1677914) with an allyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.org However, the regioselectivity of this reaction can be influenced by factors like the bulkiness of the alkylating agent and the solvent used. stackexchange.comstackexchange.com For smaller alkyl groups, substitution at the 1-position (α-position) is often favored. stackexchange.com

Catalytic Synthesis Strategies

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer greater efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium, have proven to be highly effective for the synthesis of allylnaphthalenes and their derivatives. beilstein-journals.orgnih.govrsc.orgfrontiersin.orgrsc.org Palladium-catalyzed allylation reactions are versatile and can be applied to various naphthalene-based substrates. acs.org For instance, the dearomative allylation of naphthyl cyanohydrins with allyl borates or stannanes has been successfully achieved using a palladium catalyst. acs.orgresearchgate.net This reaction can be directed to furnish the desired dearomatized products by carefully selecting the catalyst system, such as a combination of palladium and a meta-disubstituted triarylphosphine. acs.orgresearchgate.net

Palladium-catalyzed C-H alkylation of 1-naphthylamides with functionalized alkyl halides is another powerful technique. sioc-journal.cn This method allows for the regioselective introduction of an alkyl group at the 8-position of the naphthalene ring. sioc-journal.cn Additionally, palladium-catalyzed asymmetric allylic alkylation of 2-acylimidazoles serves as a method to produce highly enantioenriched products, which can be further converted to various carboxylic acid derivatives. nih.gov

The following table summarizes key findings in transition metal-catalyzed synthesis relevant to allylnaphthalene formation:

Table 1: Examples of Transition Metal-Catalyzed Reactions for Allylnaphthalene Synthesis| Reaction Type | Catalyst/Reagents | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Dearomative Allylation | Palladium / meta-disubstituted triarylphosphine | Naphthyl cyanohydrins, Allyl borates/stannanes | Enhanced site selectivity for dearomatized products. | acs.orgresearchgate.net |

| C8 Alkylation | Palladium catalyst | 1-Naphthylamides, Functionalized alkyl halides | Regioselective alkylation at the 8-C—H bond. | sioc-journal.cn |

| Asymmetric Allylic Alkylation | Palladium catalyst | 2-Acylimidazole-derived enol carbonates | Produces highly enantioenriched 2-acylimidazoles. | nih.gov |

Organocatalysis in this compound Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, contributing to the principles of green chemistry by avoiding the need for metal-based catalysts. wikipedia.orgorganic-chemistry.org While direct organocatalytic synthesis of this compound is less documented, related transformations highlight the potential of this approach. For example, organocatalytic methods have been developed for the enantioselective synthesis of derivatives that could be precursors or analogues to allylnaphthalenes. researchgate.netnih.gov Proline and its derivatives, as well as other chiral amines, are commonly used organocatalysts that can facilitate asymmetric reactions, such as aldol (B89426) and Michael additions, which are fundamental in building complex molecular architectures. wikipedia.orgresearchgate.net

Synergistic Catalysis in Allylnaphthalene Formation

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, offers a sophisticated strategy for developing novel and efficient reactions. nih.govrsc.org This approach has been applied to the aerobic allylic C-H functionalization of olefins, including those with a naphthalene moiety. oup.com A synergistic palladium/hydroquinone (B1673460) catalytic system has been reported to enable the allylic C-H amination of 2-allylnaphthalene in high yield. oup.com This system operates under mild, ambient conditions using green solvents like ethanol (B145695) and water, showcasing a sustainable approach to C-H functionalization. oup.com The concept of synergistic catalysis allows for the simultaneous activation of both the nucleophile and the electrophile, leading to transformations that are often difficult to achieve with a single catalyst system. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgcore.ac.uksemanticscholar.org

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. acs.orgnih.gov Solvent-free synthesis, often facilitated by techniques like ball milling or reactions on solid supports, offers a more environmentally benign alternative. rsc.orgyoutube.com While specific examples of the solvent-free synthesis of this compound are not extensively detailed, the synthesis of related compounds under these conditions demonstrates the feasibility of this approach. For instance, the synthesis of 1-amidoalkyl-2-naphthols has been achieved in high yields through a one-pot, solvent-free condensation reaction using a silica-supported catalyst. researchgate.net Similarly, the synthesis of allyl chitosan (B1678972) derivatives has been performed under solvent-free conditions through reactive co-extrusion. rsc.org These examples underscore the potential for developing greener, solvent-free methods for the production of this compound. nih.govchemrxiv.org

Utilization of Biodegradable Catalysts

The principles of green chemistry encourage the use of catalysts that are non-toxic, renewable, and biodegradable to minimize environmental impact. nih.govmdpi.com In the synthesis of naphthalene derivatives, researchers have explored catalysts derived from natural sources, which offer the benefits of being cost-effective and environmentally benign. researchgate.netarabjchem.org

One such example is the use of tannic acid, a complex polyphenol found in plants, as a novel, cheap, and biodegradable catalyst. researchgate.netarabjchem.org Tannic acid has been successfully employed in the one-pot, multi-component synthesis of 1-amidoalkyl-2-naphthols. arabjchem.org This reaction condenses β-naphthol, various aromatic aldehydes, and amides under solvent-free conditions, offering advantages like short reaction times and high yields. researchgate.netarabjchem.org While this specific reaction produces a derivative, it demonstrates the viability of using biodegradable catalysts for transformations on the naphthalene core.

Enzymes represent the ultimate biodegradable catalysts, operating with high specificity under mild conditions (ambient temperature and pressure) in aqueous environments. tudelft.nl Their use can circumvent the need for protecting groups and harsh reagents. tudelft.nlacs.org An example of enzyme-catalyzed modification of naphthalene is the selective conversion of naphthalene to 1-naphthol (B170400) using an engineered fungal aromatic peroxygenase. nih.gov Through directed evolution, the enzyme was optimized to achieve high regioselectivity (97%) for the desired product, powered only by catalytic amounts of hydrogen peroxide. nih.gov The development of such biocatalysts is a significant step towards sustainable chemical production. tudelft.nl

Furthermore, the environment of the catalytic reaction can be made greener through the use of biodegradable surfactants. A surfactant named Savie, derived from vitamin E and polysarcosine, has been developed to facilitate various catalytic reactions in water, thereby replacing environmentally harmful organic solvents. chemrxiv.org

Table 1: Examples of Biodegradable Catalysts in the Synthesis of Naphthalene Derivatives

| Catalyst Type | Specific Catalyst | Application | Key Advantages |

|---|---|---|---|

| Natural Polyphenol | Tannic Acid | Synthesis of 1-amidoalkyl-2-naphthols | Biodegradable, inexpensive, solvent-free conditions, high yields researchgate.netarabjchem.org |

| Enzyme | Engineered Peroxygenase | Hydroxylation of naphthalene to 1-naphthol | Biodegradable, high regioselectivity, mild conditions, renewable tudelft.nlnih.gov |

| Biodegradable Surfactant | Savie | General organic synthesis in water | Enables reactions in water, obviates organic solvents, biodegradable chemrxiv.org |

Energy-Efficient Protocols and Atom Economy

Energy Efficiency aims to minimize the energy requirements of chemical processes by conducting them at ambient temperature and pressure whenever possible. acs.org The use of alternative energy sources like microwave irradiation and ultrasonication can also lead to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net For instance, visible-light photoredox catalysis represents a powerful energy-efficient strategy, using light as a clean energy source to drive reactions under mild conditions. rsc.orgrsc.org An example is the 1,2-dicarbofunctionalization of alkenes, which proceeds at room temperature using visible light. rsc.org Similarly, a room-temperature electroreductive method has been developed for the α-alkylation of N-heteroarenes, showcasing another low-energy pathway. chinesechemsoc.org

Atom Economy , a concept developed by Barry Trost, evaluates the efficiency of a synthesis by measuring how many atoms from the reactants are incorporated into the final desired product. acs.org A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste. nih.gov Synthetic methods should be designed to maximize this incorporation. acs.org Multi-component reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical. arabjchem.org The visible-light induced 1,2-dicarbofunctionalization of alkenes with quinoxalin-2(1H)-ones and malonic esters is described as a step and atom-economic process that forms two carbon-carbon bonds in one pot. rsc.org

The synthesis of this compound itself can be achieved through various routes, and analyzing them through the lens of atom economy is crucial. For example, a palladium-catalyzed allyl transfer from a homoallyl alcohol to an aryl halide like 1-chloronaphthalene (B1664548) produces this compound. acs.org While effective, this reaction generates byproducts, impacting its atom economy. Striving for catalytic addition reactions, where an allyl group is directly added across a bond, would be a more atom-economical approach.

Advanced Synthetic Transformations of Naphthalene and Allyl Moieties

This compound serves as a versatile building block in organic synthesis, with both its naphthalene ring and its allyl group available for further functionalization. Recent research has explored several advanced transformations of this compound.

A notable transformation is the visible-light-induced, one-pot synthesis of gem-disubstituted cyclopropanes. rsc.org In this reaction, this compound is a suitable substrate for a photoinduced cyclopropanation with (diborylmethyl)iodide, yielding the corresponding gem-di(boryl)cyclopropane product. rsc.org This method is characterized by its mild conditions and tolerance for a wide range of functional groups. rsc.org

The allyl group of this compound is also reactive in palladium-catalyzed coupling reactions. The Matsuda-Heck-Arylation, a type of Heck reaction, has been used to couple this compound with arene diazonium salts. acs.org This reaction can be followed by a selective allylic oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to furnish chalcone-like structures, demonstrating a two-step functionalization of the allyl moiety. acs.org

In another advanced application, this compound was used as a reactant in a room-temperature electroreductive cross-coupling with N-heteroarenes. chinesechemsoc.org The reaction selectively forms a C-C bond at the β-position of the allyl group, which proceeds through a 1,3-H-atom transfer to generate a more stable benzylic radical intermediate. chinesechemsoc.org

These examples highlight the utility of this compound as a precursor for generating more complex molecular architectures through selective transformations of its constituent moieties.

Table 2: Examples of Advanced Synthetic Transformations Involving this compound

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Photoinduced Cyclopropanation | (diborylmethyl)iodide, photocatalyst, visible light | gem-di(boryl)cyclopropane derivative | rsc.org |

| Matsuda-Heck-Arylation | Arene diazonium salt, Pd-catalyst | β-Arylated naphthalene derivative | acs.org |

| Allylic Oxidation (following Heck) | DDQ, silica | Naphthalene-substituted enone | acs.org |

| Electroreductive Cross-Coupling | N-heteroarene, Zn anode, room temperature | β-functionalized allyl-naphthalene derivative | chinesechemsoc.org |

Reactivity and Mechanistic Investigations of 1 Allylnaphthalene

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring is an electron-rich aromatic system and, like benzene (B151609), undergoes electrophilic aromatic substitution (EAS) reactions. However, naphthalene is more reactive than benzene towards electrophiles. libretexts.orgmasterorganicchemistry.com This increased reactivity is attributed to the lower loss of resonance stabilization energy in the intermediate carbocation (arenium ion) compared to benzene. libretexts.org

In substituted naphthalenes, the position of electrophilic attack is directed by the nature of the existing substituent. The allyl group is considered an alkyl group, which is an electron-donating and activating group. Activating groups on a naphthalene ring direct the incoming electrophile to the same ring to which they are attached. youtube.com

For 1-allylnaphthalene, the primary sites for electrophilic attack are the other positions on the substituted ring. Substitution occurs more readily at the α-position (C4) than at the β-positions (C2 or C3). This preference is because the carbocation intermediate for α-substitution is more stable, as it can be stabilized by a greater number of resonance structures that retain a complete benzene ring. libretexts.orgyoutube.com

Key electrophilic substitution reactions applicable to naphthalene, and by extension this compound, include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comrahacollege.co.in The conditions for these reactions can sometimes be controlled to favor one isomer over another. For instance, in the sulfonation of naphthalene, reaction temperature plays a critical role: lower temperatures (40-80 °C) favor the formation of the alpha-sulfonic acid (the kinetic product), while higher temperatures (160 °C) favor the more stable beta-sulfonic acid (the thermodynamic product). libretexts.orgyoutube.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Naphthalene

| Reaction | Reagents & Conditions | Major Product(s) | Citation |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, room temp. | 1-Nitronaphthalene | youtube.com |

| Halogenation | Br₂ in CCl₄ (boiling) | 1-Bromonaphthalene (B1665260) | youtube.com |

| Sulfonation (Kinetic) | conc. H₂SO₄, 80°C | Naphthalene-1-sulfonic acid | libretexts.orgyoutube.com |

| Sulfonation (Thermodynamic) | conc. H₂SO₄, 160°C | Naphthalene-2-sulfonic acid | libretexts.orgyoutube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ in CS₂ | 1-Acylnaphthalene | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ in Nitrobenzene | 2-Acylnaphthalene | libretexts.org |

Reactions Involving the Allyl Group

The allyl group contains a reactive carbon-carbon double bond, which is the site for polymerization and various addition reactions.

The presence of the vinyl functionality in the allyl group allows this compound to act as a monomer in polymerization reactions.

Transition metal catalysts are widely used to facilitate the polymerization of various monomers, including those with vinyl groups. nih.gov Late-transition-metal complexes, in particular, have been developed for high efficiency in producing polymers with well-defined structures. In a specific application, this compound was used in a composition for a photopolymerizable medium intended for holographic storage. libretexts.org The process involved a cationic polymerization initiated by an acid generator upon exposure to radiation.

To avoid potential metal contamination in the final polymer product, which is a concern for biomedical and electronic applications, metal-free polymerization systems have been developed. nih.govscielo.br A prominent example is metal-free Atom Transfer Radical Polymerization (ATRP), which can be mediated by light and an organic-based photoredox catalyst. nih.govrsc.org In these systems, an organic photocatalyst, such as phenothiazine (B1677639) or fluorescein, absorbs visible light and, in the presence of a co-catalyst or electron donor like triethylamine, facilitates the reversible activation and deactivation of the polymer chain. scielo.brrsc.org This process allows for controlled polymerization of various vinyl monomers, yielding polymers with predictable molecular weights and low polydispersity. nih.govrsc.org

Another class of metal-free systems involves organocatalysis, where small organic molecules act as catalysts. mdpi.comnih.gov For example, organobases like 1,8-diazabicycloundecane (DBU) or phosphines have been used to catalyze the polymerization of certain monomer types. mdpi.com While these advanced systems have been applied to a range of monomers like methacrylates, their specific application to the polymerization of this compound is not extensively documented in the reviewed literature.

Table 2: Example of a Metal-Free Photoinduced ATRP System for Methyl Methacrylate (MMA)

| Component | Material/Compound | Function | Citation |

|---|---|---|---|

| Monomer | Methyl Methacrylate (MMA) | Building block of polymer | rsc.org |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Starts the polymer chain | rsc.org |

| Photocatalyst | Fluorescein (FL) | Absorbs light, mediates electron transfer | rsc.org |

| Co-catalyst | Triethylamine (TEA) | Electron donor | rsc.org |

| Energy Source | Visible Light | Activates the photocatalyst | rsc.org |

The radical polymerization of allylic monomers, such as this compound, presents specific challenges. e3s-conferences.org A common feature of these reactions is the prevalence of degradative chain transfer. e3s-conferences.org In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This transfer reaction terminates the growing chain and produces an allyl radical from the monomer. This newly formed allyl radical is resonance-stabilized and generally lacks the reactivity to initiate a new polymer chain, effectively slowing or stopping the polymerization and resulting in low molecular weight polymers. e3s-conferences.org

Kinetic studies on the radical polymerization of diallyl monomers, which share characteristics with this compound, have shown that the reaction order with respect to the initiator is often close to one, rather than the typical 0.5 observed for many vinyl monomers. e3s-conferences.org This deviation is a direct consequence of the degradative chain transfer acting as a primary termination step. e3s-conferences.org The development of controlled radical polymerization (CRP) techniques, such as ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has provided pathways to better control the polymerization of a wide variety of monomers by minimizing termination reactions. mdpi.comsioc-journal.cn

The carbon-carbon double bond of the allyl group in this compound is electron-rich due to its π-electrons and readily undergoes electrophilic addition reactions. libretexts.orgpressbooks.pub In these reactions, the π bond is broken, and two new sigma bonds are formed. pressbooks.pub A variety of reagents can add across the double bond, including hydrogen halides (e.g., HBr, HCl), halogens (e.g., Br₂, Cl₂), and water (in the presence of an acid catalyst). monash.edumsu.edu

The mechanism for electrophilic addition typically involves a two-step process. First, the double bond attacks an electrophile (E⁺), forming a new sigma bond and a carbocation intermediate. libretexts.org Second, a nucleophile (Nu⁻) attacks the carbocation, forming the final product. libretexts.org For an unsymmetrical alkene like this compound, the addition of an unsymmetrical reagent like HBr follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. libretexts.orgmsu.edu This rule is a consequence of the formation of the more stable carbocation intermediate (in this case, a secondary carbocation is more stable than a primary one). libretexts.orgmsu.edu

A specific example of an addition reaction involving an allyl-naphthalene system is the iodocyclization of 2-allyl-1-naphthols. In this reaction, an electrophilic iodine source reacts with the allyl double bond to form a cyclic iodonium (B1229267) ion intermediate. This is followed by an intramolecular attack from the hydroxyl group on the naphthalene ring, resulting in a regioselective 5-exo-trig cyclization to form a dihydronaphthofuran derivative.

Metal-Free Polymerization Systems

Isomerization Reactions of the Allyl Moiety

The allyl group of this compound can undergo isomerization to form more stable, conjugated isomers. This process is often catalyzed by transition metals.

Mechanistic Studies of Isomerization

The isomerization of terminal alkenes, such as this compound, to internal alkenes is a significant transformation in organic synthesis. Mechanistic investigations have shed light on the pathways through which these reactions occur. Over the years, several mechanisms for olefin isomerization by transition metals have been proposed, with the alkyl and radical mechanisms being the most common. acs.orgchemrxiv.org

A notable example involves the use of a manganese(I) bisphosphine borohydride (B1222165) complex, cis-[Mn(dippe)(CO)₂(κ²-BH₄)], as a catalyst. nih.gov This system effectively and selectively converts a variety of terminal alkenes into the corresponding internal E-alkenes at room temperature. chemrxiv.orgnih.gov Mechanistic studies, including stoichiometric reactions, in-situ NMR analysis, and computational studies, suggest that the catalytic process begins with the liberation of a "BH₃" adduct. nih.govacs.org The key steps involve the insertion of the olefin's double bond into a metal-hydride species, leading to the formation of an alkyl metal intermediate. This is followed by β-hydride elimination at the adjacent position to yield the isomerized product. chemrxiv.orgnih.govacs.org Specifically for this compound, this manganese-catalyzed isomerization demonstrates good performance. acs.orgnih.govacs.org

Another mechanistic pathway, the π-allyl mechanism, proceeds through an intramolecular 1,3-hydrogen shift. chemrxiv.org However, the alkyl mechanism, involving the insertion of an olefin into a metal hydride followed by β-hydride elimination, is a prevalent pathway for many transition metal-catalyzed isomerizations. acs.org

Stereoselective Isomerization

The isomerization of this compound can be controlled to favor the formation of a specific stereoisomer, typically the more stable E-isomer. For instance, the manganese-catalyzed isomerization using cis-[Mn(dippe)(CO)₂(κ²-BH₄)] shows high selectivity for the E-alkene product. chemrxiv.orgnih.gov In the case of this compound, a high product selectivity of 99:1 in favor of the E-isomer was achieved with an isolated yield of 86%. acs.orgnih.gov

The stereoselectivity of these reactions is a crucial aspect, as the geometric configuration of the resulting alkene can significantly influence the properties and subsequent reactivity of the molecule. The Claisen rearrangement of allyl vinyl ethers is another classic example of a stereoselective reaction, where the formation of the E-configured γ,δ-unsaturated carbonyl compound is preferred through a chair-like transition state that minimizes steric hindrance. redalyc.org

Cyclization and Rearrangement Reactions

This compound and its derivatives can participate in various cyclization and rearrangement reactions, often catalyzed by metals or induced by specific reagents. For example, 2-allyl-1-naphthols undergo regioselective 5-exo-trig heterocyclization when treated with N-iodosuccinimide or molecular iodine, leading to the formation of 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan derivatives. researchgate.net This reaction proceeds via an iodonium intermediate, followed by the favored 5-exo-trig cyclization pathway over the 6-endo-trig alternative. researchgate.net

Rearrangement reactions are also a key feature of the chemistry of allylic compounds. nih.gov The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a well-known example that stereoselectively produces γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers. redalyc.org

Organometallic Chemistry and Catalysis with this compound

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.org this compound plays a significant role in this field, both as a substrate and as a component in ligand design for catalytic processes. wikipedia.orgresearchgate.netsemanticscholar.org

Ligand Design and Complex Formation

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. nih.govdiva-portal.orgekb.eg While specific examples of ligands derived directly and solely from this compound are not extensively detailed in the provided context, the principles of ligand design are broadly applicable. The electronic and steric properties of a ligand, which can be fine-tuned through synthetic modifications, dictate the behavior of the resulting metal complex. semanticscholar.orgnih.govresearchgate.net The formation of metal complexes involves the coordination of ligands to a metal center, a process that is fundamental to homogeneous catalysis. researchgate.net

Palladium-Catalyzed Transformations

Palladium catalysts are particularly versatile in promoting a wide range of transformations involving allylic compounds. chemrxiv.orgkyoto-u.ac.jp

Allylation of Aryl Halides: this compound can be synthesized in excellent yield through the palladium-catalyzed allylation of 1-halonaphthalenes with homoallyl alcohols. acs.org A proposed mechanism for this reaction involves several key steps:

Oxidative addition of the aryl halide to the palladium(0) catalyst. acs.org

Ligand exchange with the homoallyl alcohol to form an alkoxy(aryl)palladium intermediate. acs.org

A key retro-allylation step to generate a σ-allyl(aryl)palladium species. acs.org

Reductive elimination to yield the allylated product, this compound, and regenerate the palladium(0) catalyst. acs.org

The choice of phosphine (B1218219) ligand is critical for high catalytic activity, with electron-rich trialkylphosphines like tricyclohexylphosphine (B42057) often proving superior. acs.org

Dearomatization Reactions: In a palladium-catalyzed reaction with allenyltributylstannane, this compound derivatives undergo an unusual dearomatization reaction. acs.org Computational studies have elucidated the mechanism, which involves:

Oxidative addition of the naphthalene allyl chloride to the Pd(0) complex. acs.org

Transmetalation with the allenylstannane. acs.org

Isomerization of the resulting (η³-allylnaphthalene)(η³-propargyl)Pd intermediate to a more stable (η³-allylnaphthalene)(η¹-allenyl)PdPH₃ intermediate. acs.org

Reductive elimination to form the ortho-allenylated dearomatized product. acs.org

This process is kinetically favored over a direct Stille coupling reaction. acs.org

Aerobic Allylic C-H Functionalization: A synergistic palladium/hydroquinone (B1673460) catalytic system enables the aerobic allylic C-H functionalization of allylarenes. oup.com While this compound showed limited reactivity in allylic C-H alkylation due to higher steric hindrance, the related 2-allylnaphthalene was a good substrate. oup.com

Table of Research Findings on this compound Reactivity

| Reaction Type | Catalyst/Reagent | Product(s) | Key Mechanistic Feature | Yield/Selectivity |

|---|---|---|---|---|

| Isomerization | cis-[Mn(dippe)(CO)₂(κ²-BH₄)] | (E)-1-Propenylnaphthalene | Olefin insertion into M-H bond, β-hydride elimination nih.govacs.org | 86% yield, 99:1 E/Z selectivity acs.orgnih.gov |

| Heterocyclization (of 2-allyl-1-naphthol) | N-Iodosuccinimide (NIS) or I₂ | 2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan derivatives | 5-exo-trig cyclization via iodonium intermediate researchgate.net | - |

| Allylation | Pd(OAc)₂/PCy₃ | This compound | Retro-allylation of a palladium alkoxide intermediate acs.org | Excellent yield acs.org |

| Dearomatization | Pd(0)/Allenyltributylstannane | ortho-Allenylated dearomatized naphthalene | Isomerization to an η¹-allenylpalladium intermediate followed by reductive elimination acs.org | - |

Oxidative Addition Pathways

Oxidative addition is a fundamental step in many catalytic cycles, initiating the reaction by activating the substrate. numberanalytics.comwikipedia.org In the context of palladium catalysis involving allylnaphthalene derivatives, this step is crucial and can proceed through different pathways. acs.org For the reaction of naphthalene allyl chloride, a model for this compound reactivity, the oxidative addition to a Pd(0) complex has been computationally investigated. acs.org

Two main pathways are considered:

Monophosphine Pathway : This pathway involves the initial dissociation of a phosphine ligand from a Pd(PH₃)₂ complex to form the more reactive 14-electron species, PdPH₃. This monophosphine complex then undergoes oxidative addition with the naphthalene allyl chloride. acs.org

Bisphosphine Pathway : Alternatively, the bisphosphine complex Pd(PH₃)₂ can directly react with the substrate. acs.org

Computational analysis indicates that the monophosphine pathway is both kinetically and thermodynamically more favorable. acs.org The oxidative addition step via the monophosphine complex has the highest energy barrier in the entire catalytic cycle, making it the rate-determining step. acs.org

| Pathway | Description | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Monophosphine Pathway | Oxidative addition via Pd(PH₃) | 20.0 |

| Bisphosphine Pathway | Direct oxidative addition via Pd(PH₃)₂ | 27.2 |

Transmetalation Mechanisms

Transmetalation is the step where an organic group is transferred from one metal to another. rsc.org In the Pd-catalyzed dearomatization reaction of naphthalene allyl chloride with an allenylstannane reagent, the transmetalation step is pivotal for determining the structure of the final product. acs.org The mechanism is thought to proceed through a cyclic, four-membered ring transition state. acs.org

Following the initial oxidative addition, the allenylstannane coordinates to the palladium center. The phosphine ligands dissociate, and the coordination of the allylnaphthalene moiety changes from η¹ to η³. This rearrangement facilitates the subsequent transmetalation, which occurs via a four-membered transition state to form an (η³-allylnaphthalene)(η³-propargyl)Pd intermediate. This specific orientation of the metal-coordinated allenyl ligand is responsible for the formation of the propargylic dearomatized product over the allenic one. acs.org

Reductive Elimination Processes

Reductive elimination is the final step of the catalytic cycle, where the new carbon-carbon bond is formed, and the product is released from the metal center, regenerating the catalyst. numberanalytics.comacs.org For the dearomatization reaction, several pathways for reductive elimination have been investigated. acs.org

The most favorable mechanism involves the isomerization of an (η³-allylnaphthalene)(η³-propargyl)Pd intermediate to an (η³-allylnaphthalene)(η¹-allenyl)PdPH₃ complex (Intermediate 9 ). From this intermediate, the reductive elimination proceeds through the coupling of the terminal carbon of the η¹-allenyl ligand with the ortho-carbon of the η³-naphthalene ligand. This pathway is kinetically more favorable than the direct formation of a Stille coupling product. acs.org

| Step | Description | Key Intermediate(s) | Significance |

|---|---|---|---|

| Oxidative Addition | Activation of naphthalene allyl chloride by Pd(0). | Monophosphine complex (PdPH₃) | Rate-determining step of the overall cycle. |

| Transmetalation | Transfer of allenyl group from tin to palladium. | (η³-allylnaphthalene)(η³-propargyl)Pd | Controls the regioselectivity of the dearomatized product. |

| Reductive Elimination | C-C bond formation and product release. | (η³-allylnaphthalene)(η¹-allenyl)PdPH₃ | Forms the final dearomatized product over other coupling products. |

Dearomatization Reactions

While intramolecular arylative dearomatization has been well-established, translating this to an intermolecular process has proven more difficult. cam.ac.uk However, strategies utilizing attractive interactions between the ligand and a naphthol substrate have enabled highly enantioselective intermolecular arylative dearomatizations. cam.ac.uk

Other Transition Metal Catalysis (e.g., Iridium, Nickel, Manganese)

Besides palladium, other transition metals like iridium, nickel, and manganese are effective catalysts for reactions involving allylnaphthalenes.

Iridium (Ir) Catalysis : Iridium complexes are known for their high catalytic activity in a variety of organic transformations. mgesjournals.com In some iridium-catalyzed asymmetric allylic substitution reactions, this compound can be involved, for instance, in relay catalysis systems with zinc. molaid.comnsf.gov However, in certain reactions, this compound has shown lower reactivity compared to its isomer, 2-allylnaphthalene, likely due to increased steric hindrance at the 1-position. oup.com Iridium photocatalysis has also been employed for specific allylic substitutions. oup.com

Nickel (Ni) Catalysis : Nickel catalysts, being more earth-abundant, offer a sustainable alternative for cross-coupling and functionalization reactions. molaid.comnih.gov Nickel-catalyzed reactions involving this compound include allylic C(sp²)-H activations and reactions using supported nickel nanoparticle catalysts. molaid.comosaka-u.ac.jp These methods provide pathways for stereoselective isomerizations and regiospecific arylations of allylarenes. molaid.com

Manganese (Mn) Catalysis : Manganese is an attractive metal for sustainable catalysis due to its low cost and low toxicity. beilstein-journals.orgthieme-connect.de Manganese catalysts are effective in C-H activation and functionalization reactions. nih.gov Manganese-catalyzed allylation reactions proceed through sequential C-H and C-C/C-Het bond activations, providing access to a variety of functionalized molecules. semanticscholar.orgrsc.org While specific examples detailing the use of this compound as a substrate in all manganese-catalyzed allylations are not extensively documented, the general applicability of these methods to allylarenes suggests its potential as a substrate. semanticscholar.org

Cooperative Catalysis involving this compound

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is a powerful strategy in modern synthesis. wikipedia.orgnih.gov This can involve bimetallic systems or combinations of metal catalysts with organocatalysts or photocatalysts. wikipedia.orgnih.gov

An example involving an allylnaphthalene is the synergistic catalysis between a palladium complex and a hydroquinone co-catalyst for the allylic alkylation of β-ketocarbonyl compounds. oup.com In this system, this compound demonstrated limited reactivity compared to other allyl arenes, which was attributed to higher steric resistance. This highlights how substrate structure can be a critical factor in the efficiency of cooperative catalytic systems. oup.com Another advanced cooperative approach is the use of photoredox/nickel dual catalysis, which enables the cross-coupling of organoboron reagents with aryl bromides under very mild conditions. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a valuable tool for elucidating complex reaction mechanisms involving aromatic compounds.

A notable application of DFT to a system involving an allylnaphthalene derivative is the study of the palladium-catalyzed dearomatization reaction of naphthalene (B1677914) allyl chloride with allyltributylstannane (B1265786). escholarship.org Researchers employed DFT calculations at the B3LYP level of theory to explore the underlying mechanisms. The calculations revealed that the reaction does not proceed via a simple Stille coupling, which was found to have a high reaction energy barrier. escholarship.org Instead, the investigation pointed to two distinct dearomatization mechanisms initiated by specific palladium complexes.

The key intermediate identified in these pathways is a (ŋ¹-allyl)(ŋ³-allyl)Pd(PH₃) complex. escholarship.org The calculations showed that the regioselectivity of the dearomatization is determined by the specific structure of the palladium complex undergoing reductive elimination:

Reductive elimination from a (ŋ³-allylnaphthalene)(ŋ¹-allyl)Pd complex (complex 7 in the study) preferentially leads to the ortho-dearomatized product . escholarship.org

Conversely, when the reaction proceeds from a different isomeric palladium complex (complex 9 in the study), the para-dearomatized product is formed more easily. escholarship.org

These DFT calculations provided a detailed picture of the reaction's energy landscape, identifying the crucial intermediates and transition states that govern the product distribution. escholarship.org

Table 1: Key Intermediates in the Pd-Catalyzed Dearomatization of Naphthalene Derivative

| Intermediate Complex | Role in Reaction Mechanism | Predicted Outcome |

| (ŋ¹-allyl)(ŋ³-allyl)Pd(PH₃) | Main intermediate for product formation. escholarship.org | Precursor to dearomatization pathways. escholarship.org |

| (ŋ³-allylnaphthalene)(ŋ¹-allyl)Pd (Complex 7) | Undergoes reductive elimination. escholarship.org | Favors formation of the ortho-dearomatized product. escholarship.org |

| (ŋ³-allylnaphthalene)(ŋ¹-allyl)Pd (Complex 9) | Undergoes reductive elimination. escholarship.org | Favors formation of the para-dearomatized product. escholarship.org |

| This table summarizes the roles of different palladium complexes as determined by DFT calculations in the dearomatization reaction. |

Molecular Dynamics Simulations of 1-Allylnaphthalene Systems

Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, revealing information about conformational changes, intermolecular interactions, and material properties. dovepress.comnih.gov

While specific MD simulation studies focusing exclusively on this compound are not widely documented in the literature, the principles of MD can be readily applied to understand its behavior. Such simulations would be invaluable for exploring several aspects of this compound's physical chemistry:

Solvation and Intermolecular Interactions: By simulating this compound in various solvents, MD can provide a detailed picture of the solvation shell structure and the nature of solute-solvent interactions. In larger systems, such as in a polymer matrix or adsorbed onto a surface, MD can model the non-covalent interactions (e.g., van der Waals, π-π stacking) between this compound and its environment. mdpi.com

Dynamic Properties: MD simulations can predict dynamic properties such as the self-diffusion coefficient of this compound in a liquid state or its mobility within a material. mdpi.com This is crucial for understanding its transport properties in various applications.

The force fields used in these simulations, which are sets of parameters describing the potential energy of the system, would be critical for accuracy. nih.gov These are typically derived from quantum mechanical calculations and experimental data.

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn dictates its chemical reactivity and selectivity. tue.nl Methods like DFT are used not only to map reaction mechanisms but also to calculate various descriptors that predict where and how a reaction is likely to occur. tue.nlnih.gov

For this compound, quantum chemical analysis can rationalize its behavior in chemical reactions. The concepts of Frontier Molecular Orbital (FMO) theory and local reactivity descriptors are particularly useful:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile (electron donor), while the LUMO describes its capacity as an electrophile (electron acceptor). Analysis of the FMOs of this compound would reveal whether the naphthalene ring or the allyl group is more susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness. tue.nl Local versions of these descriptors, such as the Fukui function, can predict the most reactive sites within a molecule. tue.nl For this compound, these calculations could distinguish the reactivity of the different carbon atoms on the naphthalene ring and the allyl chain, explaining the regioselectivity observed in reactions like the dearomatization described previously. escholarship.org

The multiphilic descriptor, which combines nucleophilic and electrophilic information, is another tool capable of explaining the reactivity of specific atomic sites within a molecule. researchgate.net Such analyses are crucial for understanding why a reactant attacks a particular position on the this compound structure, leading to one product over another.

Prediction of Reaction Pathways and Intermediates

A primary goal of computational chemistry is the prediction of plausible reaction pathways and the identification of transient intermediates. This predictive power is essential for understanding reaction mechanisms and designing new synthetic routes.

Computational studies have successfully predicted pathways involving allylnaphthalene structures:

Palladium-Catalyzed Dearomatization: As discussed, DFT calculations predicted that the reaction of a naphthalene derivative with allyltributylstannane proceeds through a pathway involving (ŋ³-allylnaphthalene)(ŋ¹-allyl)Pd intermediates. escholarship.org This pathway was favored over a more direct Stille coupling, demonstrating the ability of computation to identify non-intuitive mechanisms. The study successfully predicted the key intermediates leading to both ortho and para products. escholarship.org

Pyrolysis of Naphthalene Derivatives: In studies of the pyrolysis of 1-ethylnaphthalene (B72628), computational modeling and experimental analysis suggested the formation of this compound as a minor product. The proposed reaction pathway involves the formation of a 1-naphthyl-2-propyl radical as a key intermediate. iupac.org Subsequent dehydrogenation or hydrogen abstraction from this radical species leads to the formation of this compound. iupac.org

Table 2: Computationally Predicted Reaction Pathways and Intermediates

| Reaction | Key Intermediate(s) | Predicted Product(s) / Outcome | Computational Method |

| Pd-catalyzed Dearomatization escholarship.org | (ŋ³-allylnaphthalene)(ŋ¹-allyl)Pd | ortho- and para-dearomatized naphthalenes | Density Functional Theory (DFT) |

| Pyrolysis of 1-ethylnaphthalene iupac.org | 1-naphthyl-2-propyl radical | This compound | Inferred from product analysis |

| This table highlights examples where computational analysis has helped predict intermediates and pathways involving allylnaphthalene structures. |

These examples underscore the power of theoretical calculations to map out complex reaction landscapes, providing detailed mechanistic information that guides further experimental work.

Spectroscopic Characterization in Mechanistic Elucidation

Time-Resolved Spectroscopy for Intermediate Detection

Time-resolved spectroscopy encompasses a range of techniques designed to study dynamic processes and detect short-lived intermediates that occur on timescales from femtoseconds to milliseconds. wikipedia.orgspectroscopyworld.com These methods are crucial for understanding the step-by-step mechanism of a chemical reaction, particularly photochemical processes, by observing the formation and decay of transient species like excited states or radicals. wikipedia.orgphotoscience.pl

A prominent technique is transient absorption (TA) spectroscopy, which utilizes a "pump-probe" setup. nd.eduyoutube.com A laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption spectrum of the transient species generated. nd.edu By varying the delay time between the pump and probe pulses, the evolution of these intermediates can be tracked, providing information on their lifetimes and decay kinetics. nd.eduyoutube.com This method is invaluable for studying processes such as excited state relaxation, electron transfer, and conformational changes. wikipedia.org

In the context of 1-allylnaphthalene, time-resolved spectroscopy could be instrumental in elucidating the mechanism of its photochemical reactions, such as photocycloadditions or isomerizations. For example, upon UV excitation, this compound could form a short-lived singlet or triplet excited state. Time-resolved transient absorption spectroscopy could detect the characteristic absorption of this excited state and monitor its decay as it converts into photoproducts or returns to the ground state. nd.edu The timescales for these events, often in the nanosecond to femtosecond range, are accessible with modern laser systems. wikipedia.orgnd.edu Other techniques like time-resolved fluorescence spectroscopy could also provide complementary information on the dynamics of the excited states. wikipedia.org

| Transient Species | Typical Lifetime | Spectroscopic Signature | Mechanistic Information Gained |

|---|---|---|---|

| Singlet Excited State (S₁) | Nanoseconds (ns) | New absorption band in the visible region | Initial photophysical processes, rate of intersystem crossing |

| Triplet Excited State (T₁) | Microseconds (µs) | Distinct absorption band, often at longer wavelengths than S₁ | Pathway for triplet-mediated reactions, quenching kinetics |

| Radical Intermediate | Varies (ns to ms) | Specific absorption features depending on structure | Evidence for radical-based reaction pathways |

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

A definitive understanding of a reaction mechanism requires the unambiguous structural characterization of all starting materials, intermediates (if stable enough to isolate), and final products. For a molecule like this compound, with its distinct aromatic and aliphatic regions, a combination of advanced spectroscopic methods is essential for complete structural elucidation. d-nb.infonumberanalytics.com

Two-dimensional (2D) NMR techniques are indispensable for assigning the complex proton (¹H) and carbon-¹³ (¹³C) spectra of this compound and its derivatives. d-nb.info

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, helping to identify adjacent protons within the allyl chain and the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for determining stereochemistry in reaction products. nd.edu

Mass spectrometry (MS) is another vital tool, providing the molecular weight of the compound and, through fragmentation patterns, valuable structural information. numberanalytics.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov

| 2D NMR Experiment | Observed Correlation | Structural Information Confirmed |

|---|---|---|

| COSY | Correlation between protons of the -CH₂-CH=CH₂ group | Connectivity of the allyl chain |

| HSQC | Correlation between allyl protons and their directly attached carbons | Assignment of ¹³C signals for the allyl group |

| HMBC | Correlation from the -CH₂- protons (C1') to the C1 and C2 carbons of the naphthalene ring | Confirms the attachment point of the allyl group to the naphthalene core |

| NOESY | Correlation between the C1' methylene (B1212753) protons and the H8 proton of the naphthalene ring | Provides through-space proximity information, confirming conformation |

Advanced Applications and Future Research Directions

Polymer Science and Materials Chemistry

In the realm of materials science, the incorporation of the naphthalene (B1677914) moiety into polymer structures is a known strategy for enhancing thermal and mechanical properties. 1-Allylnaphthalene serves as a versatile precursor for creating such advanced polymers and composites.

Synthesis of Polymers with Enhanced Thermal and Mechanical Properties

The rigid and planar structure of the naphthalene ring contributes to the thermal stability of polymers by restricting the thermal motion of polymer chains. Polymers derived from naphthalene-containing monomers, known as polyarylenes, often exhibit exceptional thermal stability and high mechanical strength. ontosight.ai For instance, poly-peri-naphthalene, a polymer consisting of 1,8-linked naphthalene units, demonstrates high thermal stability with decomposition temperatures often surpassing 500°C, making it suitable for high-temperature applications in the aerospace and automotive industries. ontosight.ai

The presence of the allyl group in this compound provides a reactive site for polymerization. Cationic polymerization is a viable method for creating polymers from this monomer. Research has demonstrated the use of this compound in reactions to form specialized polymer binders. For example, it can be reacted with 1,3,5,7-tetramethylcyclotetrasiloxane to synthesize binders capable of supporting cationic polymerization, which are utilized in advanced applications like holographic recording media. google.com The resulting polymers, which incorporate the bulky naphthalene group, are expected to possess enhanced thermal properties compared to conventional polymers. gelest.com The development of copolyesters containing monomers like 2,6-naphthalene dicarboxylic acid has been shown to yield materials with high glass transition temperatures (Tg) and excellent mechanical strength. mdpi.com This underscores the principle that integrating naphthalene units, for which this compound is a potential precursor, is a key strategy for developing next-generation polymers with superior performance characteristics.

Naphthalene-Based Porous Polymers

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, low densities, and tunable porosities, making them promising for applications in gas storage, separation, and catalysis. rsc.orgmagtech.com.cn The synthesis of POPs often involves the polycondensation of rigid, aromatic building blocks. nih.gov

While direct polymerization of this compound into a porous network is a developing area, its potential as a monomer is significant. The allyl group can be chemically transformed into other reactive functionalities, such as aldehydes, which are commonly used in the synthesis of POPs. For instance, novel porous polyaminal-linked polymers based on naphthaldehyde (a derivative of naphthalene) and melamine (B1676169) have been successfully synthesized. ekb.eg These materials exhibit excellent CO2 uptake capacity and good thermal stability up to 320°C. ekb.eg The introduction of the naphthalene unit into the polymer network was found to improve porosity, which in turn enhances CO2 and heavy metal adsorption. ekb.eg Similarly, fluorine-enriched conjugated microporous polymers have demonstrated considerable CO2 adsorption capacities. d-nb.info These examples highlight the utility of the naphthalene scaffold in creating functional porous materials. Future research could focus on converting this compound into a suitable monomer for producing novel POPs with tailored porosities and surface functionalities for specific applications, such as carbon capture or heterogeneous catalysis. rsc.orgmdpi.com

Advanced Polymer Composites

Advanced polymer composites are materials where a polymer matrix is reinforced with fibers or particles to achieve superior mechanical and physical properties, such as high strength-to-weight ratio and corrosion resistance. researchgate.netsciepublish.com These materials are critical in demanding sectors like aerospace, automotive, and military applications. mdpi.com The properties of a composite are heavily dependent on the characteristics of the polymer matrix. nih.govresearchgate.net

Polymers synthesized from this compound, possessing enhanced thermal stability and mechanical stiffness due to the rigid naphthalene core, are excellent candidates for use as high-performance matrix materials. ontosight.ai A matrix with high thermal resistance allows the composite to be used in high-temperature environments. ontosight.ai The integration of such advanced polymers can lead to the development of lightweight composites that can replace traditional heavy metals. mdpi.com The field of hybrid polymer composites, which uses a combination of different types of reinforcements, is continually seeking novel matrix materials to achieve desired mechanical properties like tensile and flexural strength. researchgate.net The development of this compound-based polymers offers a promising avenue for creating the next generation of advanced composite materials with superior durability and performance under extreme conditions.

Medicinal Chemistry and Bioactive Compound Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.gov this compound serves as a versatile starting material for the synthesis of new naphthalene-based therapeutic agents.

This compound as a Synthetic Precursor for Naphthalene-Based Therapeutics

A synthetic precursor in drug development is a compound that is used as a starting material for the synthesis of a final active pharmaceutical ingredient. europa.euresearchgate.netunodc.orgnih.govincb.org The chemical structure of this compound, featuring a modifiable allyl group and a naphthalene core that can undergo further functionalization, makes it an ideal precursor. Its utility has been demonstrated in the synthesis of complex molecules, with at least one documented case of a target compound being prepared from this compound in a three-step synthesis. escholarship.org

The naphthalene ring system is found in many marketed drugs, such as the non-steroidal anti-inflammatory drug Naproxen, the antifungal agent Naftifine, and the beta-blocker Propranolol. nih.govmdpi.com The development of new drugs often involves the synthesis of a library of related compounds to study structure-activity relationships. rsc.orguni-heidelberg.de The accessibility and reactivity of this compound make it a valuable building block for generating such libraries of novel naphthalene derivatives for drug discovery programs. enamine.netunil.ch

Design and Synthesis of Biologically Active Derivatives

The design and synthesis of new chemical entities with potential therapeutic effects is a cornerstone of medicinal chemistry. nih.gov Naphthalene derivatives have shown significant promise as antimicrobial agents. ekb.egmdpi.com For example, certain naphthalene-1,4-dione derivatives exhibit significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus. nih.gov Similarly, various 1,8-naphthyridine (B1210474) derivatives, which can be considered structural analogues, have been developed as potent antibacterial drugs. nih.govmdpi.com

This compound provides a versatile platform for creating novel bioactive derivatives. The allyl side chain can be subjected to a variety of chemical transformations (e.g., oxidation, addition, isomerization) to introduce new functional groups. The naphthalene core itself can be functionalized through electrophilic substitution or other reactions. This allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets. nih.gov For instance, researchers could synthesize a series of this compound derivatives with different substituents on the naphthalene ring to explore their antimicrobial or anticancer properties. The goal of such synthetic efforts is to identify new compounds with improved potency and selectivity, contributing to the development of new medicines to address unmet medical needs. researchgate.netmdpi.com

Development of Novel Organic Transformations

This compound serves as a versatile substrate in the development of new synthetic methodologies, particularly in the realm of transition metal-catalyzed reactions. The presence of both an aromatic ring system and a reactive allyl group allows for a variety of transformations.

One area of significant interest is the use of this compound in palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sci-hub.stnobelprize.orgrsc.org For example, the allyl group of this compound can participate in reactions with aryl or vinyl halides, leading to the formation of more complex molecular architectures. Research in this area focuses on developing new catalyst systems that offer higher efficiency, selectivity, and functional group tolerance. sci-hub.st The use of in situ generated organoindium reagents in palladium-catalyzed cross-coupling reactions with substrates like 1-iodonaphthalene (B165133) has been explored, providing a novel route to allylated naphthalenes. sci-hub.st

Olefin metathesis is another powerful transformation where this compound can be a valuable substrate. chemistrytalk.orgreddit.commit.eduyoutube.com This reaction, catalyzed by ruthenium or molybdenum complexes, allows for the redistribution of alkene fragments. chemistrytalk.orgmit.edu this compound could undergo ring-closing metathesis if another alkene functionality is present in the molecule, or cross-metathesis with other olefins to generate new, more complex alkenes. The development of new, more robust, and selective metathesis catalysts continues to be an active area of research.

Furthermore, the unique electronic and steric properties of the naphthyl group can influence the regio- and stereoselectivity of these transformations, making this compound a useful probe for mechanistic studies of new catalytic reactions.

Exploration of Photochemical Reactions Involving this compound

The photochemistry of this compound is a promising area for future research, given the presence of two chromophores: the naphthalene ring and the allyl double bond. Irradiation with UV light can lead to a variety of interesting and synthetically useful transformations. bioone.orgresearchgate.net

One expected reaction is the photochemical [2+2] cycloaddition between the allyl group of this compound and another alkene. wikipedia.orgnih.govnih.govresearchgate.net This reaction would lead to the formation of a cyclobutane (B1203170) ring, a structural motif present in various natural products and biologically active molecules. The regioselectivity and stereoselectivity of this cycloaddition would be of significant interest, potentially influenced by the steric bulk of the naphthalene ring.

Another potential photochemical pathway is the di-π-methane rearrangement . iupac.orgwikipedia.orgyoutube.comscribd.com This reaction is characteristic of molecules containing two π-systems separated by a saturated carbon atom, as is the case in this compound. The di-π-methane rearrangement would lead to the formation of a vinylcyclopropane (B126155) derivative. The efficiency and outcome of this rearrangement would depend on the excited state multiplicity (singlet or triplet). wikipedia.org

Photochemical isomerization is also a possibility, where the allyl group could rearrange to a propenyl group upon irradiation. bioone.orgresearchgate.net The quantum yield and the conditions required for such an isomerization would be important parameters to investigate.

Potential Photochemical Reactions of this compound:

| Reaction Type | Reactant(s) | Expected Product(s) | Key Features |

| [2+2] Cycloaddition | This compound + Alkene | Naphthyl-substituted cyclobutane | Formation of a four-membered ring; potential for stereocontrol. wikipedia.orgnih.gov |

| Di-π-methane Rearrangement | This compound | Naphthyl-substituted vinylcyclopropane | Intramolecular rearrangement; proceeds via a diradical intermediate. iupac.orgwikipedia.org |

| Photochemical Isomerization | This compound | 1-Propenylnaphthalene | Rearrangement of the double bond; potential for E/Z isomerism. bioone.orgresearchgate.net |

These photochemical reactions offer avenues for the synthesis of complex and unique molecular architectures starting from this compound. Further research in this area would involve detailed mechanistic studies and exploration of the synthetic utility of the resulting photoproducts.

Q & A

Q. Advanced Research Priorities

Long-term ecotoxicology : Assess bioaccumulation in aquatic models (e.g., Daphnia magna).

Mechanistic elucidation : Probe radical intermediates in cobalt-catalyzed reactions using EPR spectroscopy.

Cross-disciplinary collaboration : Integrate synthetic chemistry with environmental science to evaluate lifecycle impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.